Verubecestat

Descripción general

Descripción

MK-8931, también conocido como verubecestat, es un novedoso inhibidor oral de la enzima que escinde la proteína precursora de amiloide beta en investigación. Fue desarrollado por Merck para el tratamiento de la enfermedad de Alzheimer. Este compuesto es el primero con este mecanismo que avanza a la investigación clínica en etapa tardía .

Aplicaciones Científicas De Investigación

MK-8931 ha sido ampliamente estudiado por su potencial para tratar la enfermedad de Alzheimer. Ha mostrado prometedor en la reducción de los niveles de péptidos de amiloide beta en el cerebro, que se cree que son un factor clave en el desarrollo de la enfermedad de Alzheimer . El compuesto ha sido evaluado en múltiples ensayos clínicos, incluidos estudios de Fase II y Fase III, para evaluar su seguridad y eficacia en pacientes con enfermedad de Alzheimer leve a moderada . Además, MK-8931 se ha utilizado en investigación para comprender el papel de la beta-secretasa en las enfermedades neurodegenerativas y para desarrollar herramientas de diagnóstico para la detección temprana de la enfermedad de Alzheimer .

Análisis Bioquímico

Biochemical Properties

Verubecestat plays a significant role in biochemical reactions, particularly in the context of Alzheimer’s disease. It interacts with the β-site amyloid precursor protein–cleaving enzyme 1 (BACE-1), inhibiting its function . This interaction blocks the production of amyloid-beta (Aβ), a peptide implicated in the pathogenesis of Alzheimer’s disease .

Cellular Effects

This compound influences cell function by reducing the levels of Aβ in the cerebrospinal fluid of humans . This reduction can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons. The decrease in Aβ levels may potentially slow the progression of Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to BACE-1, an enzyme responsible for the cleavage of amyloid precursor protein (APP). By inhibiting BACE-1, this compound prevents the formation of Aβ, thereby potentially mitigating the neurodegenerative effects associated with its accumulation .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the processing of APP. It interacts with BACE-1, an enzyme crucial in this pathway

Métodos De Preparación

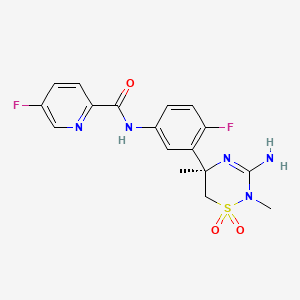

MK-8931 se sintetiza a través de una serie de reacciones químicas que involucran la formación de un anillo de tiadiazinano. La ruta sintética implica la reacción de 3-amino-2,5-dimetil-1,1-dióxido-5,6-dihidro-2H-1,2,4-tiadiazin-5-il con 4-fluorofenil y 5-fluoropicolinamida . El compuesto se prepara normalmente en forma sólida y es soluble en dimetilsulfóxido a una concentración de 75 milimolares .

Análisis De Reacciones Químicas

MK-8931 se somete a diversas reacciones químicas, principalmente relacionadas con su interacción con la proteína precursora de amiloide beta. Es un potente inhibidor de la beta-secretasa 1 y la beta-secretasa 2, con constantes de inhibición de 2,2 nanomolares y 0,38 nanomolares, respectivamente . El compuesto no inhibe significativamente las isoformas humanas del citocromo P450, lo que indica un bajo potencial de interacciones fármaco-fármaco .

Mecanismo De Acción

MK-8931 ejerce sus efectos inhibiendo la actividad de la beta-secretasa, una enzima involucrada en la producción de péptidos de amiloide beta. Al bloquear esta enzima, MK-8931 reduce la formación de placas de amiloide beta en el cerebro, que están asociadas con la progresión de la enfermedad de Alzheimer . El compuesto se dirige específicamente al sitio beta de la proteína precursora de amiloide, evitando su escisión y la formación posterior de péptidos neurotóxicos de amiloide beta .

Comparación Con Compuestos Similares

MK-8931 es único entre los inhibidores de la beta-secretasa debido a su alta afinidad y selectividad por la beta-secretasa 1 y la beta-secretasa 2. Otros compuestos similares incluyen lanabecestat, elenbecestat y atabecestat, que también se dirigen a la beta-secretasa pero difieren en sus estructuras químicas y propiedades farmacocinéticas . MK-8931 ha demostrado una permeabilidad superior de la barrera hematoencefálica y un perfil de seguridad favorable en los ensayos clínicos .

Actividad Biológica

Verubecestat (MK-8931) is an orally administered small molecule that acts as a selective inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme plays a crucial role in the production of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease (AD). The biological activity of this compound has been investigated through various clinical trials, revealing both its pharmacological effects and limitations in altering disease progression.

This compound inhibits BACE-1, thereby reducing the levels of Aβ peptides in the central nervous system (CNS). It also inhibits BACE-2, although the physiological role of this enzyme remains less understood. The inhibition of BACE-1 leads to a significant decrease in Aβ40 and Aβ42 concentrations in cerebrospinal fluid (CSF) and brain tissue, as evidenced by preclinical studies in animal models and clinical trials involving human subjects .

EPOCH Trial

The EPOCH trial was a Phase 3 study designed to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer’s disease. The trial included 1958 participants randomized to receive either this compound at doses of 12 mg or 40 mg daily or placebo. The primary outcomes were cognitive assessments using the Alzheimer’s Disease Assessment Scale-Cognitive Subscale (ADAS-cog) and the Alzheimer’s Disease Cooperative Study Activities of Daily Living Inventory (ADCS-ADL) .

- Results : The trial was terminated early for futility, as it showed no significant cognitive improvement compared to placebo. In fact, patients receiving the higher dose of this compound exhibited faster cognitive decline than those on placebo .

APECS Trial

The APECS trial focused on patients with prodromal Alzheimer's disease, characterized by mild cognitive impairment with elevated amyloid levels. This study aimed to determine if early intervention with this compound could alter disease progression.

- Results : Similar to the EPOCH trial, the APECS trial found that this compound did not improve clinical outcomes. Patients treated with this compound showed worse cognitive performance than those receiving placebo, despite some reduction in amyloid plaque load observed through imaging .

Pharmacokinetics and Safety Profile

This compound has been shown to be well-tolerated across various studies, with pharmacokinetic profiles indicating effective absorption and distribution. In healthy volunteers and AD patients, single and multiple doses resulted in significant reductions in CSF levels of Aβ peptides without major adverse effects typically associated with BACE inhibition, such as neurodegeneration or hepatotoxicity . However, adverse events were more prevalent among participants receiving this compound compared to placebo groups.

Summary of Findings

| Trial | Population | Dosage | Primary Outcome | Key Findings |

|---|---|---|---|---|

| EPOCH | Mild-to-moderate AD | 12 mg / 40 mg daily | ADAS-cog, ADCS-ADL | No significant improvement; faster decline in higher dose group |

| APECS | Prodromal AD | 12 mg / 40 mg daily | CDR-SB | No improvement; worse outcomes in treatment group |

Propiedades

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKUSGACIYRML-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020622 | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1286770-55-5 | |

| Record name | N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verubecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verubecestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Verubecestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERUBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.